Ethyl 4-oxo-5-pivalamido-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 4-oxo-5-pivalamido-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, an ethyl ester group, and various substituents such as a pivalamido group and a p-tolyl group
Properties
IUPAC Name |
ethyl 5-(2,2-dimethylpropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-6-28-19(26)16-14-11-29-17(22-20(27)21(3,4)5)15(14)18(25)24(23-16)13-9-7-12(2)8-10-13/h7-11H,6H2,1-5H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZZLWFZPHJXNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)(C)C)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-oxo-5-pivalamido-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-d]pyridazine ring system.
Introduction of the Pivalamido Group: The pivalamido group is introduced through an amide formation reaction, typically using pivaloyl chloride and an appropriate amine.
Esterification: The ethyl ester group is introduced via esterification, often using ethanol and an acid catalyst.
Substitution Reactions: The p-tolyl group is introduced through a substitution reaction, which may involve the use of a suitable halide and a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Ethyl 4-oxo-5-pivalamido-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases or acids for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-oxo-5-pivalamido-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-5-pivalamido-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating processes such as cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Ethyl 4-oxo-5-pivalamido-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can be compared with other thienopyridazine derivatives, such as:
Ethyl 4-oxo-5-amino-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate: This compound has an amino group instead of a pivalamido group, which may result in different pharmacological properties.
Mthis compound: The methyl ester variant may have different solubility and reactivity compared to the ethyl ester.
Ethyl 4-oxo-5-pivalamido-3-(phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate: The presence of a phenyl group instead of a p-tolyl group can influence the compound’s electronic properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 4-oxo-5-pivalamido-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the thienopyridazine class, which has been associated with various biological activities. The structural features include:
- Thienopyridazine core : Essential for biological activity.
- Pivalamido group : May contribute to pharmacokinetic properties.
- p-Tolyl substituent : Influences solubility and interaction with biological targets.
Research indicates that compounds with a thienopyridazine core exhibit significant activity against tau aggregation, a hallmark of neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit tau fibrillization has been demonstrated in vitro, suggesting potential therapeutic applications in tauopathies.
-
Tau Aggregation Inhibition :
- Compounds similar to this compound have shown promising results in preventing tau fibril formation.
- The mechanism involves disruption of tau-tau interactions, leading to reduced aggregation in cellular models.
-
Pharmacokinetic Properties :
- Studies on related thienopyridazine derivatives indicate favorable pharmacokinetic profiles, including good brain penetration and oral bioavailability.
Case Studies and Research Findings
A series of studies have evaluated the biological activity of thienopyridazine derivatives:
- In Vitro Studies :
| Compound | IC50 (nM) | Brain Penetration | Oral Bioavailability |
|---|---|---|---|
| ATPZ 43 | 50 | High | ~60% |
| ATPZ 44 | 40 | Moderate | ~55% |
| Ethyl 4-oxo... | TBD | TBD | TBD |
Q & A
Q. Methodological Answer :
LogP Optimization : Reduce logP from ~3.2 to <2.5 via polar groups (e.g., hydroxyl, carboxylate) to enhance aqueous solubility .
Prodrug Design : Convert ethyl ester to carboxylic acid (hydrolyzable in vivo) to improve bioavailability .
Plasma Stability Assays : Incubate with liver microsomes; identify metabolic hotspots (e.g., ester hydrolysis) and block with stable analogs .
Advanced: How is computational modeling applied in lead optimization?
Q. Methodological Answer :
Docking Studies : Use AutoDock Vina to predict binding poses at A1AR or tau protein. Focus on hydrogen bonds (e.g., carbonyl with Arg87) and hydrophobic pockets .
MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Calculate binding free energy (MM-PBSA) .
ADMET Prediction : SwissADME predicts BBB permeability (>0.6 for CNS targets) and CYP450 inhibition risks .
Advanced: How to address polymorphism in formulation development?
Q. Methodological Answer :
Polymorph Screening : Recrystallize from 10 solvents (e.g., ethanol, acetonitrile) and analyze via XRPD to identify stable forms .
DSC/TGA : Monitor thermal behavior (melting point ~164–166°C) and hydrate formation .
Solubility Studies : Compare polymorphs in biorelevant media (FaSSIF/FeSSIF) to select optimal form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
